Cas no 862488-86-6 ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-methyl-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-methyl-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile structure](https://fr.kuujia.com/scimg/cas/862488-86-6x500.png)
862488-86-6 structure
Nom du produit:(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-methyl-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile
Numéro CAS:862488-86-6
Le MF:C22H17ClN2O5S
Mégawatts:456.898783445358
CID:5840026
PubChem ID:45599123
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-methyl-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- (5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-methyl-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile
- (5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 5-[[5-(2-chlorophenyl)-2-furanyl]methylene]-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- EN300-23517605
- 862488-86-6
- (5Z)-5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile
- 5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Z57907398
-
- Piscine à noyau: 1S/C22H17ClN2O5S/c1-13-17(10-15-6-7-20(30-15)16-4-2-3-5-19(16)23)21(26)25(22(27)18(13)11-24)14-8-9-31(28,29)12-14/h2-7,10,14H,8-9,12H2,1H3
- La clé Inchi: ISYIGUFCWSCVRK-UHFFFAOYSA-N
- Sourire: C1(=O)N(C2CCS(=O)(=O)C2)C(=O)C(=CC2=CC=C(C3=CC=CC=C3Cl)O2)C(C)=C1C#N
Propriétés calculées
- Qualité précise: 456.0546705g/mol
- Masse isotopique unique: 456.0546705g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 3
- Complexité: 1000
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.6
- Surface topologique des pôles: 117Ų
Propriétés expérimentales
- Dense: 1.51±0.1 g/cm3(Predicted)
- Point d'ébullition: 670.2±55.0 °C(Predicted)
- Le PKA: -4.81±0.60(Predicted)
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-methyl-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23517605-0.05g |
862488-86-6 | 95% | 0.05g |
$246.0 | 2024-06-19 |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-methyl-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile Littérature connexe
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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